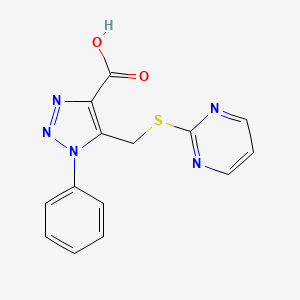

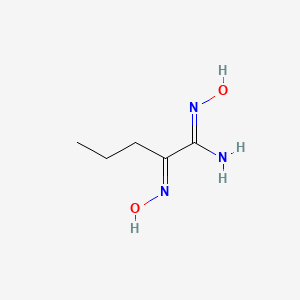

(1Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Descripción general

Descripción

“(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” is a chemical compound with the molecular formula C5H11N3O2 . It has a molecular weight of 145.16 g/mol. This compound is intended for research use only and is not intended for human or veterinary use.

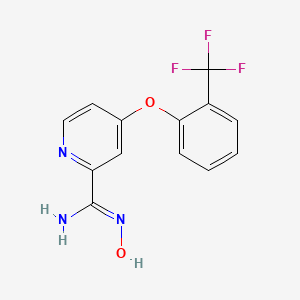

Molecular Structure Analysis

The molecular structure of “(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(1Z,2E)-N’-Hydroxy-2-(hydroxyimino)pentanimidamide” has a density of 1.6±0.1 g/cm3, a boiling point of 382.2±25.0 °C at 760 mmHg, and a flash point of 184.9±23.2 °C . It has a polar surface area of 91 Å2 and a molar volume of 65.0±7.0 cm3 .Aplicaciones Científicas De Investigación

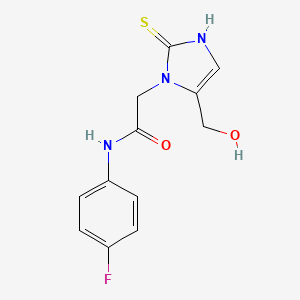

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as Co(II), Ni(II), and Cu(II) . These complexes are synthesized using ethanol as a solvent and are characterized by their interesting coordination structures . The ligand’s ability to bind with metal ions through its nitrogen, oxygen, and sulfur donor atoms makes it a subject of study for its coordination properties.

Physicochemical Characterization

This ligand and its metal complexes have been characterized using various physicochemical techniques, including elemental analysis, spectral and magnetic measurements, and electrical conductivity measurements . Such studies are crucial for understanding the properties of the ligand and its complexes, which can lead to the development of new materials with specific magnetic and conductive properties.

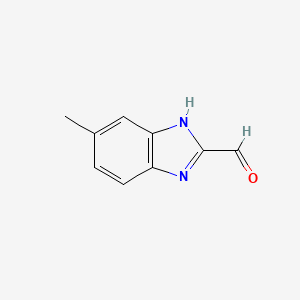

Synthesis of Schiff Bases

The compound can react with aldehydes and ketones to form Schiff bases . These reactions are significant in the synthesis of new organic compounds with potential applications in pharmaceuticals and materials science.

Study of Low Spin Octahedral Geometry

The metal complexes of this ligand exhibit low spin octahedral geometry, which is an area of interest in the study of molecular geometry and its influence on the properties of complexes . This knowledge is beneficial for designing catalysts and understanding reaction mechanisms.

Exploration of Copper-Copper Interactions

The copper complexes of this ligand provide an opportunity to explore copper-copper interactions . Such interactions are important in the field of bioinorganic chemistry, particularly in understanding the functioning of copper-containing enzymes.

Development of Analytical Methods

The synthesis and characterization of this ligand and its complexes contribute to the development of analytical methods . These methods can be applied in quality control and the determination of the composition of substances in various industries.

Mecanismo De Acción

Target of Action

It is known that the compound has interesting coordination chemistry due to its nitrogen, oxygen, and sulfur donor atoms .

Mode of Action

The compound is known to form complexes with divalent metal ions such as Co(II), Ni(II), and Cu(II) in a 1:2 molar proportion . These complexes show interesting features of coordination structure .

Biochemical Pathways

The compound’s ability to form complexes with divalent metal ions suggests it may interact with biochemical pathways involving these ions .

Propiedades

IUPAC Name |

(2E)-N'-hydroxy-2-hydroxyiminopentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTYIRJXZEZEB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NO)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N\O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

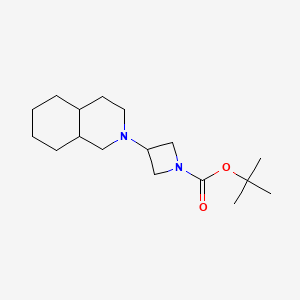

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)

![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)